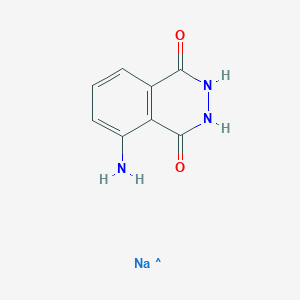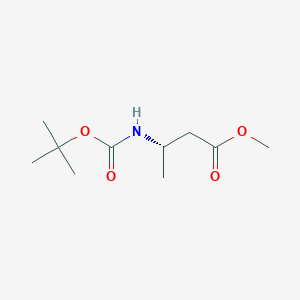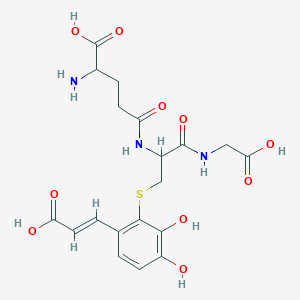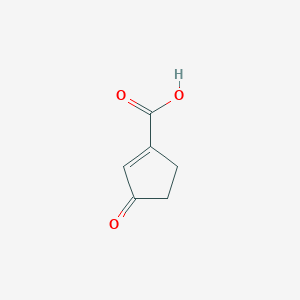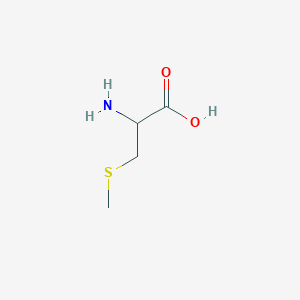
Methylcysteine
Vue d'ensemble
Description
Methylcysteine is a derivative of the amino acid cysteine. In this compound, the hydrogen atom attached to the sulfur atom in cysteine is replaced by a methyl group .
Synthesis Analysis
S-methylcysteine is synthesized from methanethiol and O-acetylserine by the enzyme cysteine synthase . Another study describes a new asymmetric synthesis of α-Methylcysteines via chiral aziridines .
Molecular Structure Analysis
The molecular formula of Methylcysteine is C4H9NO2S. The IUPAC name is 2-amino-3-methylsulfanylpropanoic acid .
Physical And Chemical Properties Analysis
Methylcysteine has a molecular weight of 135.19 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .
Applications De Recherche Scientifique
Metabolism and Cognitive Function
Methylcysteine, a derivative of the amino acid cysteine, has been studied for its role in various metabolic processes and their impacts on health. One significant area of research involves its association with homocysteine metabolism and cognitive function. Elevated levels of homocysteine, a related metabolic marker, have been linked to cognitive impairment and dementia. Studies have shown that higher concentrations of methylmalonic acid (MMA), related to vitamin B-12 deficiency, are associated with lower cognitive function scores, particularly in language comprehension and expression (McCracken, Hudson, Ellis, & McCaddon, 2006).
Metabolic Pathways in Mammals
Research has also delved into the metabolism of methylcysteine in mammals. For example, a study from 1959 explored how methyl-labeled S-methylcysteine is metabolized in rats, highlighting the potential role of this amino acid in normal metabolic processes of both plant and animal tissues (Horner & Kuchinskas, 1959).
Homocysteine Metabolism
Several studies have investigated the broader topic of homocysteine metabolism, in which methylcysteine plays a part. This includes research on the genetic factors influencing homocysteine levels and the impact of vitamins like B12 and folate on this pathway. The importance of homocysteine metabolism is underscored by its association with increased risk of vascular disease, and how genetic defects in this pathway can lead to hyperhomocysteinemia (Selhub, 1999).
DNA Methylation and Health Impacts
The impact of metabolism, including that of compounds like methylcysteine, on DNA methylation is another crucial area of research. This field explores how variations in DNA methylation status, often a result of environmental factors such as metabolism, can lead to various health conditions. Homocysteine metabolism, where methylcysteine plays a role, is a significant factor in this regard (Ulrey, Liu, Andrews, & Tollefsbol, 2005).
Cardiovascular Health
Research has also been conducted on the roles of homocysteine and folic acid in cardiovascular pathobiology, where methylcysteine's involvement in homocysteine metabolism is relevant. This research proposes that an abnormal homocysteine level seen in pathologic states may reflect a disturbance of 'methoxistasis', a balance regulated by the methionine-homocysteine cycle (Joseph & Loscalzo, 2013).
Safety And Hazards
Orientations Futures
While specific future directions for Methylcysteine research are not mentioned in the search results, one study discusses the potential role of S-methylcysteine in the amelioration of certain conditions .
Relevant Papers
Several papers were found in the search results that discuss various aspects of Methylcysteine. These include studies on the synthesis of Methylcysteine , its role in the synthesis of ubiquitin thioester , and its potential therapeutic applications . Further analysis of these papers could provide more detailed information on the various aspects of Methylcysteine.
Propriétés
IUPAC Name |
2-amino-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDJDIHTAOVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylcysteine | |
CAS RN |
7728-98-5, 1187-84-4, 19651-44-6 | |
| Record name | S-Methylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-S-Methylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-methyl-DL-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






